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Compound of Interest

Compound Name: I-CBP112

Cat. No.: B608045

This guide provides an objective comparison of I-CBP112 with other epigenetic modifiers,
focusing on targeting bromodomains. I-CBP112 is a potent and specific chemical probe that
targets the bromodomains of the closely related histone acetyltransferases (HATs) CREB-
binding protein (CBP) and p300.[1][2][3] Unlike many inhibitors, I-CBP112 not only blocks the
acetyl-lysine binding pocket but can also allosterically enhance the HAT activity of p300/CBP,
making its mechanism of action unique.[1][4][5] This comparison guide delves into its
performance against other well-known epigenetic modifiers, particularly BET bromodomain
inhibitors, supported by experimental data.

Target Profile and Binding Affinity

Epigenetic modifiers are characterized by their specificity and affinity for their targets. I-
CBP112 was developed as a selective inhibitor for the CBP/p300 bromodomains.[2] Its affinity
is significantly higher for CBP/p300 than for other bromodomain families, such as the BET
family (BRD2, BRD3, BRD4), which are targeted by well-known inhibitors like JQ1 and
OTX015.[6]
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Compound Primary Target(s) Binding Affinity (Kd) IC50
CBP/p300 CBP: 151 nM[6] 170 nM (vs. H3K56ac
-CBP112
Bromodomains [71p300: 167 nM[6][7] peptide)[2]
BRD4(1): 77

BET Bromodomains
(+)-JO1 BRD4(1): <50 nM nM[8]BRD4(2): 33
(BRD2, BRD3, BRD4)

nM[8]
BET Bromodomains o 92 - 112 nM (vs.
OTX015 (MK-8628) Not explicitly found
(BRD2, BRD3, BRD4) AcH4)[9]

Table 1: Comparative Target Affinity of I-CBP112 and BET Bromodomain Inhibitors. This table
summarizes the primary protein targets and reported binding affinities (Ky) and inhibitory

concentrations (ICsq) for each compound.

Cellular and In Vivo Activity

The functional consequences of target engagement vary significantly between I-CBP112 and
BET inhibitors. While both classes of drugs show anti-proliferative effects in cancer models,
their mechanisms and downstream effects differ.

I-CBP112:

e Mechanism: Uniquely, I-CBP112 can stimulate the HAT activity of p300/CBP, leading to a
modest (2- to 3-fold) but significant increase in histone acetylation, particularly at H3K18.[1]
[4] This effect is observed on nucleosome substrates but not on isolated histone proteins,
suggesting an allosteric mechanism mediated through the bromodomain.[4][5]

o Cellular Effects: In human and mouse leukemic cell lines, I-CBP112 impairs colony formation
and induces cellular differentiation with minimal cytotoxicity.[1][2] It has also been shown to
repress the expression of key ATP-binding cassette (ABC) transporters, which are
responsible for multidrug resistance in cancer.[10][11][12]

BET Inhibitors (JQ1 & OTX015):
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e Mechanism: BET inhibitors like JQ1 and OTX015 work by displacing BET proteins from
chromatin, which interferes with the transcription of key oncogenes, most notably c-MYC.[13]
[14]

o Cellular Effects: OTX015 has demonstrated preclinical activity against a wide range of
hematologic malignancies and solid tumors.[13][15] It primarily has a cytostatic effect,
leading to G1 cell cycle arrest.[13] JQ1 exhibits potent anti-proliferative effects in various
cancer types.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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